

Chemo- and Atroposelective Boc Protection of Amino Bisphenols: Application Notes and Protocols

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Compound of Interest

Compound Name: *2-(Boc-aminomethyl)phenol*

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This document provides detailed application notes and experimental protocols for the chemo- and atroposelective tert-butyloxycarbonyl (Boc) protection of amino bisphenols. This method allows for the efficient, asymmetric synthesis of NH₂-free axially chiral biaryl amino phenols, which are valuable building blocks in medicinal chemistry and materials science. The protocols are based on a Lewis base-catalyzed enantioselective protection strategy, offering high yields and excellent enantioselectivities.

Core Principles

The synthesis of enantiomerically pure axially chiral biaryl amino phenols from prochiral amino bisphenols presents two significant challenges:

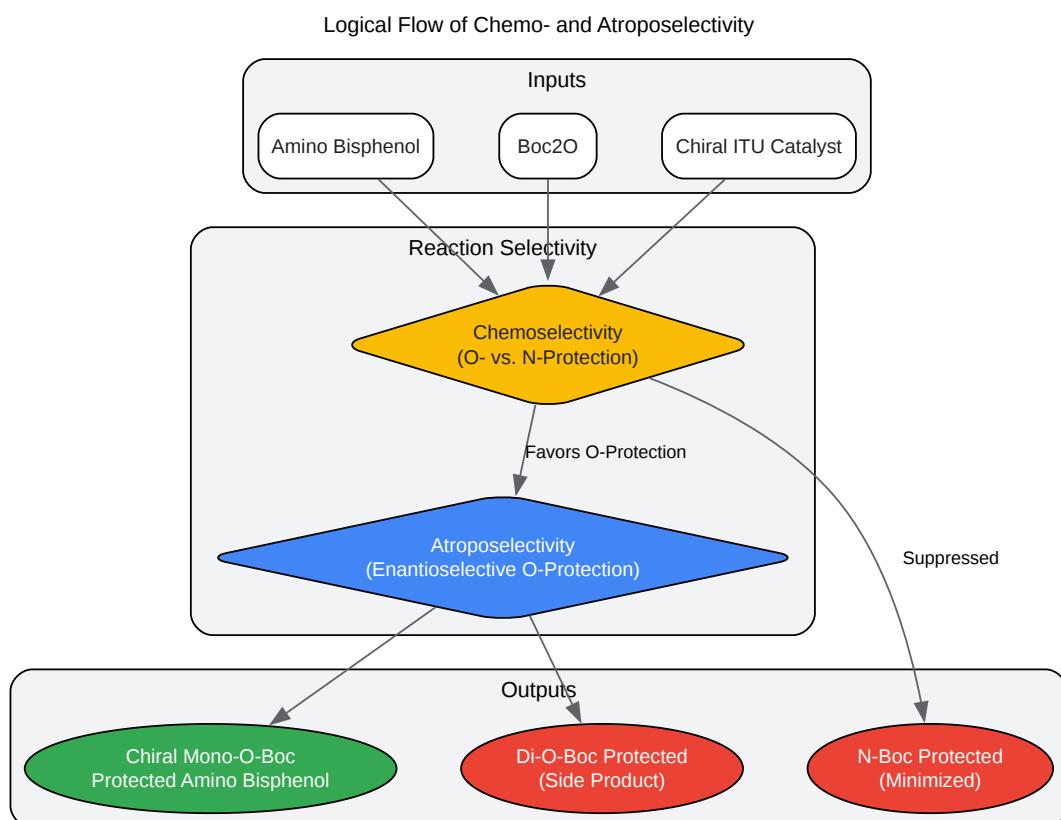
- Chemoselectivity: Preferential protection of the hydroxyl groups (O-Boc) over the amino group (N-Boc).
- Atroposelectivity: Enantioselective protection of one of the two enantiotopic hydroxyl groups to generate axial chirality.

This protocol utilizes a chiral isothiourea (ITU) catalyst to address both challenges, enabling a direct and efficient desymmetrization of the amino bisphenol substrates.^{[1][2][3][4][5]} The

amino group on the substrate plays a crucial role by facilitating an intramolecular proton transfer, while the chiral catalyst controls the stereochemical outcome of the reaction.[1][6]

Logical Relationship of Selectivity

The following diagram illustrates the decision-making process in the chemo- and atroposelective Boc protection of an amino bisphenol.



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Caption: Logical flow of chemo- and atroposelectivity.

Experimental Data

The following tables summarize the results of the chemo- and atroposelective Boc protection of various amino bisphenols using a chiral isothiourea catalyst.

Table 1: Optimization of Reaction Conditions for the Boc Protection of Amino Bisphenol 1a

Entry	Catalyst	Solvent	Temp (°C)	Time (h)	Yield of 3a (%)	ee of 3a (%)
1	C1	CH ₂ Cl ₂	25	48	31	45
2	C2	CH ₂ Cl ₂	25	48	25	38
3	C3	CH ₂ Cl ₂	25	48	35	56
4	C4	CH ₂ Cl ₂	25	48	53	69
5	C4	THF	25	48	41	75
6	C4	Toluene	25	48	45	72
7	C4	Et ₂ O	25	48	63	85
8	C4	Et ₂ O	0	48	68	90
9	C4	Et ₂ O	-20	48	75	96
10	C4	Et ₂ O	-40	48	65	95
11	C4	Et ₂ O	-20	24	55	96
12	C4	Et ₂ O	-20	72	73	96
13	C4	Et ₂ O	-20	48	61	96
14	C4	Et ₂ O	-20	48	75	96

Reaction conditions: 1a (0.2 mmol), Boc₂O (0.22 mmol), catalyst (0.01 mmol), and solvent (2 mL). Isolated yield of product 3a based on 1a. The enantiomeric excess (ee) of 3a was determined by chiral-phase HPLC analysis.

Table 2: Substrate Scope for the Atroposelective Boc Protection of Amino Bisphenols

Product	R	Yield (%)	ee (%)
3b	Me	57	>99
3c	c-Pr	53	97
3d	Ph	61	96
3e	4-MeO-Ph	65	95
3f	4-F-Ph	58	97
3g	4-Cl-Ph	62	96
3h	4-Br-Ph	66	95
3i	3-MeO-Ph	63	97
3j	2-Naphthyl	55	98
3k	H	71	96

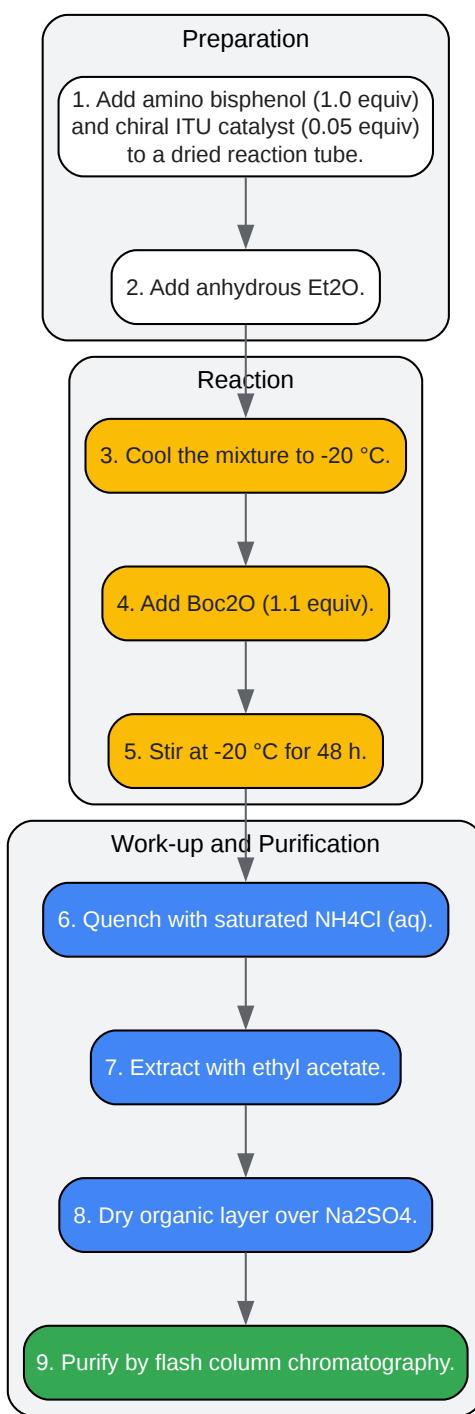
Reaction conditions: 1 (0.2 mmol), Boc₂O (0.22 mmol), C4 (0.01 mmol), and Et₂O (2 mL) at -20 °C for 48 h. Isolated yield of product 3 based on 1. The enantiomeric excess of 3 was determined by chiral-phase HPLC analysis.

Experimental Protocols

General Procedure for the Chemo- and Atroposelective Boc Protection of Amino Bisphenols

This protocol details the optimized conditions for the synthesis of NH₂-free axially chiral biaryl amino phenols.

Experimental Workflow for Atroposelective Boc Protection

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Caption: Experimental workflow for atroposelective Boc protection.

Materials:

- Amino bisphenol substrate (1.0 equiv)
- Chiral isothiourea (ITU) catalyst C4 (0.05 equiv)
- Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
- Anhydrous diethyl ether (Et₂O)
- Saturated aqueous ammonium chloride (NH₄Cl)
- Ethyl acetate
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

Procedure:

- To a dried reaction tube equipped with a magnetic stir bar, add the amino bisphenol (0.2 mmol, 1.0 equiv) and the chiral ITU catalyst C4 (0.01 mmol, 0.05 equiv).
- Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
- Add anhydrous diethyl ether (2.0 mL) and stir the mixture at room temperature until all solids are dissolved.
- Cool the reaction mixture to -20 °C in a suitable cooling bath.
- Add di-tert-butyl dicarbonate (Boc₂O) (0.22 mmol, 1.1 equiv) to the cooled solution.
- Stir the reaction mixture at -20 °C for 48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.
- Allow the mixture to warm to room temperature and extract the product with ethyl acetate (3 x 10 mL).

- Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
- Filter and concentrate the solvent under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired mono-O-Boc protected amino bisphenol.
- Determine the enantiomeric excess of the product using chiral-phase High-Performance Liquid Chromatography (HPLC) analysis.

Downstream Transformations

The resulting enantioenriched NH₂-free axially chiral biaryl amino phenols can be readily derivatized into a variety of valuable functional molecules. For example, the free amino group can react with isothiocyanates and isocyanates to form chiral thioureas and ureas, respectively. Furthermore, condensation with another equivalent of Boc₂O in the absence of a catalyst can provide the N-Boc protected amino phenol.[1]

Safety Precautions

- Handle all chemicals in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Di-tert-butyl dicarbonate can cause skin and eye irritation. Avoid inhalation and contact with skin.
- Diethyl ether is highly flammable. Work away from ignition sources.
- Consult the Safety Data Sheets (SDS) for all reagents before use.

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